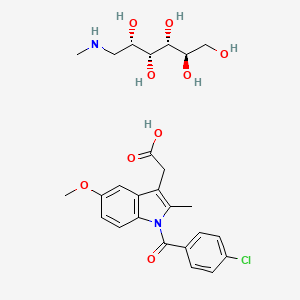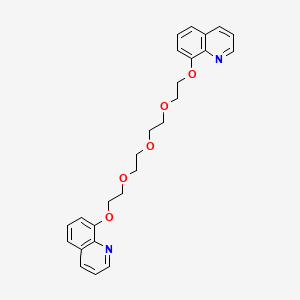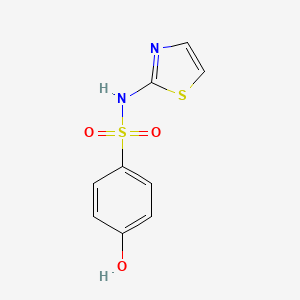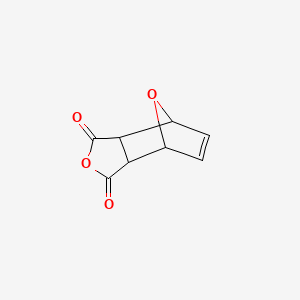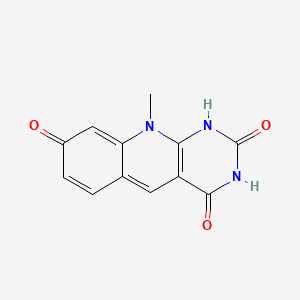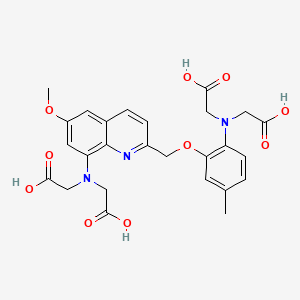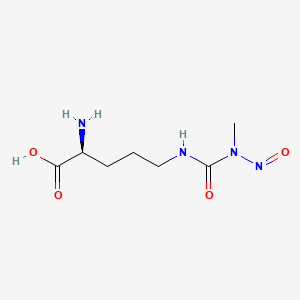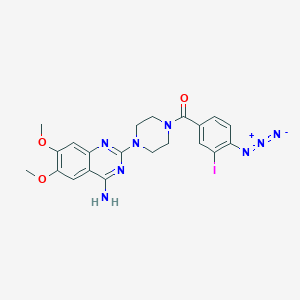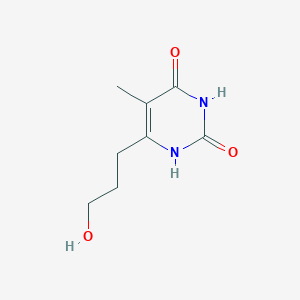
6-Hydroxypropylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the substitution of a hydrogen atom at position 6 with a 3-hydroxypropyl group. This modification results in a compound with the chemical formula C8H12N2O3 and a molecular weight of 184.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypropylthymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles, such as halides and amines, can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of 6-oxo-propylthymine.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted thymine derivatives
Scientific Research Applications
6-Hydroxypropylthymine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying nucleobase modifications and their effects on DNA stability and function.
Biology: Investigated for its role in DNA repair mechanisms and mutagenesis.
Medicine: Explored for potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations and DNA damage, which are studied for their implications in disease and therapy .
Molecular Targets and Pathways:
Thymidine Kinase: this compound can act as a ligand for thymidine kinase, affecting its activity.
DNA Polymerase: The compound can be incorporated by DNA polymerase, leading to errors in DNA synthesis
Comparison with Similar Compounds
Thymine: The parent compound, lacking the hydroxypropyl group.
5-Hydroxymethyluracil: Another modified nucleobase with a hydroxymethyl group at position 5.
6-Methylthymine: A derivative with a methyl group at position 6
Uniqueness: 6-Hydroxypropylthymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable adducts with DNA and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
OIEJBPVNLZZLGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1215089.png)
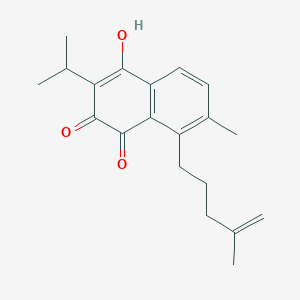
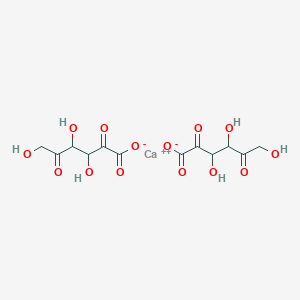
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)
